molecular formula C9H5FO B1437035 2-Ethynyl-5-fluorobenzaldehyde CAS No. 1015731-79-9

2-Ethynyl-5-fluorobenzaldehyde

Cat. No. B1437035
M. Wt: 148.13 g/mol
InChI Key: ROFSWUCLZSEGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-fluorobenzaldehyde is a chemical compound with the CAS Number: 1015731-79-9 . It has a molecular weight of 148.14 . The IUPAC name for this compound is 2-ethynyl-5-fluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Ethynyl-5-fluorobenzaldehyde is 1S/C9H5FO/c1-2-7-3-4-9 (10)5-8 (7)6-11/h1,3-6H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Ethynyl-5-fluorobenzaldehyde is a solid at room temperature . It has a boiling point of 109°C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    2-Ethynyl-5-fluorobenzaldehyde is used in synthesizing various derivatives. For instance, its reactions with ethyl cyanoacetate and thiourea, in the presence of potassium carbonate, yield cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds are resistant to atmospheric oxidation and can be further processed to produce other derivatives (Al-Omar et al., 2010).

  • Fluorobenzaldehyde Synthesis
  • Synthesis of Fluoronorepinephrines

    Derivatives of fluorobenzaldehyde, like 2-Ethynyl-5-fluorobenzaldehyde, are used in synthesizing fluoronorepinephrines, which have significant biological properties. These substances demonstrate varied adrenergic agonist properties based on the position of the fluorine substituent (Kirk et al., 1979).

Applications in Sensors and Detection

  • Chemosensors

    Derivatives of 2-Ethynyl-5-fluorobenzaldehyde are used in creating chemosensors for detecting metal ions like copper. The chemical modifications enable these sensors to change color or fluorescence intensity upon interaction with specific ions (Gao et al., 2014).

  • X-Ray Crystallography

    The compound is also important in crystallography studies. For example, the structures of certain derivatives have been determined through X-ray crystallography, providing insights into molecular interactions and bonding (Percino et al., 2008).

Biological and Medicinal Applications

  • Antioxidant Activity

    Some derivatives synthesized using 2-Ethynyl-5-fluorobenzaldehyde have shown promising antioxidant activity. These compounds could potentially be developed further for therapeutic applications (El Nezhawy et al., 2009).

  • Photoinduced Electron Transfer

    Ethynyl derivatives, including those related to 2-Ethynyl-5-fluorobenzaldehyde, have been studied for their role in enhanced fluorescence quenching via photoinduced electron transfer. This property is significant in designing sensitive sensors for detecting ions like mercury (Zhang et al., 2015).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P271;P260;P280, advising to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-ethynyl-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFSWUCLZSEGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Ethynyl-5-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Ethynyl-5-fluorobenzaldehyde

Citations

For This Compound
4
Citations
CHN Lai - 2018 - theses.lib.polyu.edu.hk
Bioconjugation is an enabling technology for studies of fundamental biological events through selective modification and labeling of biomolecules that is of great application potential in …
Number of citations: 2 theses.lib.polyu.edu.hk
Y Ohta, Y Ohta - … -Catalyzed Multi-Component Reactions: Synthesis of …, 2011 - Springer
A direct and efficient method for 3-(aminomethyl)isoquinoline formation by copper(I)-catalyzed domino four-component coupling–cyclization has been developed. Treatment of 2-…
Number of citations: 20 link.springer.com
Y Tokimizu, Y Ohta, H Chiba, S Oishi, N Fujii, H Ohno - Tetrahedron, 2011 - Elsevier
… By a procedure identical with that described for the preparation of 1a, 2-ethynyl-5-fluorobenzaldehyde (12d) (100 mg, 0.68 mmol) was converted to 1d (174 mg, 85%) by the reaction …
Number of citations: 36 www.sciencedirect.com
Z Cao, H Zhang, X Zhang, L Zhang, X Meng, G Chen… - RSC …, 2015 - pubs.rsc.org
… Unfortunately, 2-ethynyl-5-methoxybenzaldehyde and 2-ethynyl-5-fluorobenzaldehyde were not good substrates for the formation of desired products, which resulted in complex mixture…
Number of citations: 19 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.